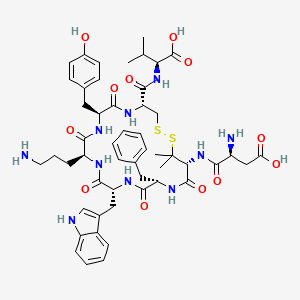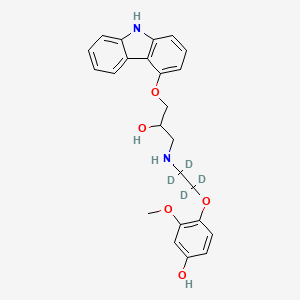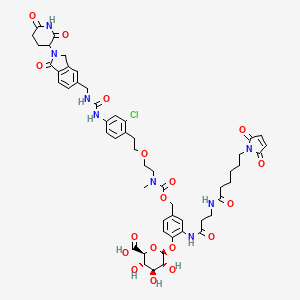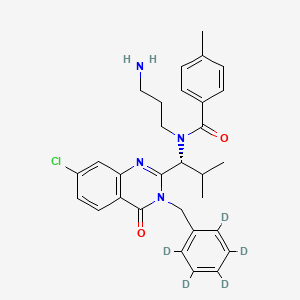
Ispinesib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KSP is a motor protein essential for the formation of a bipolar mitotic spindle and cell cycle progression through mitosis . Ispinesib-d5 is used in scientific research to study the effects of KSP inhibition on cell division and cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ispinesib-d5 involves the incorporation of deuterium atoms into the ispinesib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet the standards required for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ispinesib-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Ispinesib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuteration on chemical reactions and properties.
Biology: Employed in research to investigate the role of KSP in cell division and its potential as a target for cancer therapy.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer and pancreatic cancer
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Ispinesib-d5 exerts its effects by inhibiting the activity of kinesin spindle protein (KSP). KSP is essential for the formation of a bipolar mitotic spindle, which is required for proper chromosome segregation during cell division. By inhibiting KSP, this compound disrupts the mitotic spindle formation, leading to cell cycle arrest in mitosis and subsequent cell death . This mechanism makes this compound a promising candidate for cancer therapy, as it selectively targets proliferating cells while sparing non-proliferating cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ispinesib: The non-deuterated form of ispinesib-d5, also a KSP inhibitor with similar biological activity.
AZD-4877: Another KSP inhibitor with a different bicyclic core structure but similar mechanism of action.
Compound 5: A novel scaffold for Eg5 inhibitors identified through virtual screening and molecular docking.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool for studying the effects of deuteration and for developing new therapeutic agents with improved efficacy and safety profiles .
Propriétés
Formule moléculaire |
C30H33ClN4O2 |
|---|---|
Poids moléculaire |
522.1 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]quinazolin-2-yl]-2-methylpropyl]-4-methylbenzamide |
InChI |
InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1/i4D,5D,6D,8D,9D |
Clé InChI |
QJZRFPJCWMNVAV-DPPBIFQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C(=O)C3=C(C=C(C=C3)Cl)N=C2[C@@H](C(C)C)N(CCCN)C(=O)C4=CC=C(C=C4)C)[2H])[2H] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



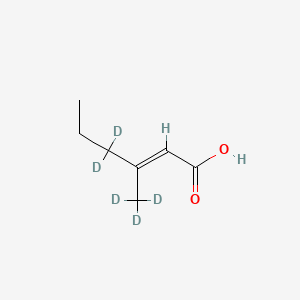
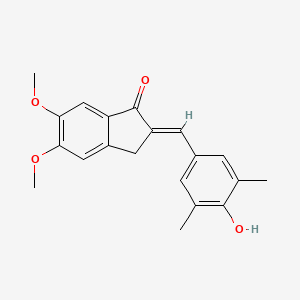
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)


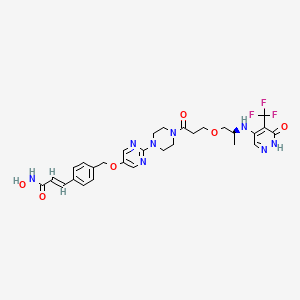
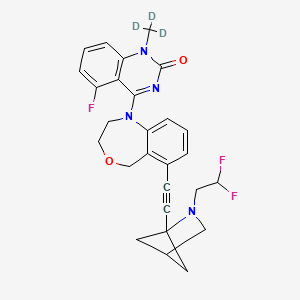
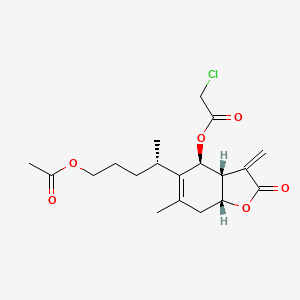
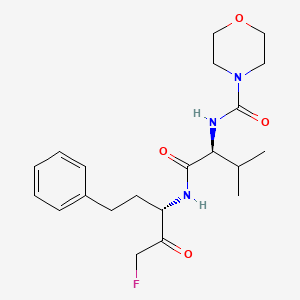
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
